Glycoside ST-J -

Glycoside ST-J

Catalog Number: EVT-12519681
CAS Number:
Molecular Formula: C54H86O23
Molecular Weight: 1103.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Scheffleraside II is a natural product found in Hedera helix, Hedera canariensis, and other organisms with data available.
Source

Glycoside ST-J is primarily synthesized from steviol glycosides, particularly through enzymatic transglycosylation processes. These processes often utilize cyclodextrin glucosyltransferases from various bacterial sources to modify existing glycosides like stevioside and rebaudioside A, enhancing their sweetness and stability in food applications .

Classification

Glycoside ST-J falls under the category of steviol glycosides, which are sugar derivatives of steviol. These compounds are classified based on their structural characteristics and the types of sugar moieties attached to the steviol backbone. Glycoside ST-J specifically may be characterized as a transglycosylated derivative, indicating that it has undergone modification to enhance its properties .

Synthesis Analysis

Methods

The synthesis of Glycoside ST-J typically involves enzymatic methods, particularly transglycosylation reactions. This process can be optimized using various parameters such as enzyme concentration, substrate concentration, temperature, and pH.

Technical Details:

  1. Enzymatic Reaction: Cyclodextrin glucosyltransferases from bacterial sources (e.g., Geobacillus sp.) are employed to catalyze the transfer of glycosyl groups to steviol glycosides.
  2. Optimization Techniques: Response surface methodology is often used to determine optimal conditions for synthesis, focusing on maximizing yield while minimizing by-products .
  3. Analytical Methods: Liquid chromatography coupled with mass spectrometry is frequently utilized to analyze the products of the synthesis, ensuring purity and identifying various glycosylated forms .
Molecular Structure Analysis

Structure

Glycoside ST-J consists of a steviol backbone with one or more sugar moieties attached via glycosidic bonds. The exact molecular structure can vary depending on the specific sugars involved in its synthesis.

Data

  • Molecular Formula: The molecular formula typically reflects the composition of steviol along with its attached sugar units.
  • Molecular Weight: The molecular weight can vary significantly based on the number and type of sugar units attached.
Chemical Reactions Analysis

Reactions

Glycoside ST-J can participate in various chemical reactions typical of glycosides, including hydrolysis and further glycosylation.

Technical Details:

  1. Hydrolysis: Under acidic or enzymatic conditions, Glycoside ST-J can hydrolyze to release free sugars and steviol.
  2. Further Glycosylation: It can serve as a glycosyl donor in additional reactions to form more complex oligosaccharides or glycopeptides .
Mechanism of Action

Process

The mechanism through which Glycoside ST-J exerts its effects primarily involves interaction with taste receptors on the tongue, particularly sweet taste receptors (T1R2/T1R3).

Data

  • Sweetness Perception: Glycoside ST-J is known to be significantly sweeter than sucrose, attributed to its ability to bind effectively to sweet taste receptors.
  • Physiological Effects: Preliminary studies suggest potential metabolic benefits, including modulation of blood glucose levels and anti-inflammatory effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water, making it suitable for various food applications.

Chemical Properties

  • Stability: Generally stable under normal storage conditions but may degrade under extreme heat or acidic environments.
  • pH Sensitivity: The stability and sweetness profile may vary with changes in pH .
Applications

Glycoside ST-J has several scientific uses primarily in food technology:

  • Sweetener in Food Products: Used as a natural sweetener in beverages, dairy products, and other food items due to its high sweetness potency and low caloric content.
  • Research Applications: Investigated for potential health benefits beyond sweetness, including antioxidant properties and effects on metabolic health .

Properties

Product Name

Glycoside ST-J

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C54H86O23

Molecular Weight

1103.2 g/mol

InChI

InChI=1S/C54H86O23/c1-22-30(56)32(58)37(63)45(71-22)75-41-25(20-55)72-44(40(66)36(41)62)70-21-26-31(57)33(59)38(64)46(73-26)77-48(69)54-17-15-49(2,3)19-24(54)23-9-10-28-51(6)13-12-29(74-47-39(65)34(60)35(61)42(76-47)43(67)68)50(4,5)27(51)11-14-53(28,8)52(23,7)16-18-54/h9,22,24-42,44-47,55-66H,10-21H2,1-8H3,(H,67,68)/t22-,24-,25+,26+,27-,28+,29-,30-,31+,32+,33-,34-,35-,36+,37+,38+,39+,40+,41+,42-,44+,45-,46-,47+,51-,52+,53+,54-/m0/s1

InChI Key

RJWVNQDEFVAPCR-UAOABQJCSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(C(O9)C(=O)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)C(=O)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O

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